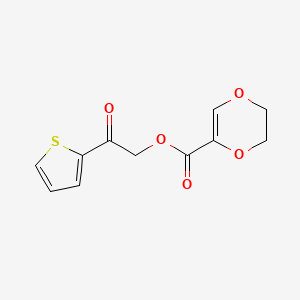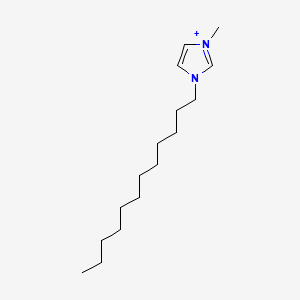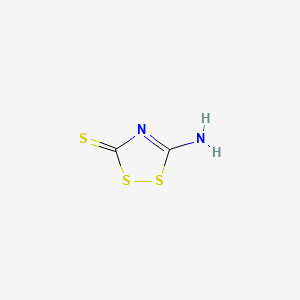![molecular formula C28H23N5O3S B1224345 N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B1224345.png)
N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioactivation Studies
Research has been conducted to understand the metabolism and bioactivation of heterocyclic amines, compounds related to N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide. These studies focus on the metabolic pathways and the formation of DNA and protein adducts as indicators of exposure to these amines, providing insight into the potential health risks associated with them.
Protein and DNA Adduct Formation : A study utilized accelerator mass spectrometry (AMS) to study protein and DNA adduct formation by low doses of heterocyclic amines, revealing differences in metabolite profiles between humans and rodents, suggesting a higher bioactivation and lower detoxification in humans. This indicates that rodent models may not accurately represent the human response to heterocyclic amine exposure (Turteltaub et al., 1999).
Environmental Exposure and Mutational Fingerprints : Research has demonstrated that humans are continually exposed to carcinogenic heterocyclic amines in food. The study also explored the mutational fingerprints of these amines in experimental animals, providing a basis for evaluating the risk potential for human carcinogenesis (Nagao et al., 1996).
Metabolism and Disposition in Humans : A study investigated the metabolism and disposition of a compound structurally similar to N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide. It found that the compound was metabolized predominantly via oxidative deamination and to a lesser extent by aliphatic hydroxylation and carbamate formation. This suggests complex metabolic pathways and potential interaction with various enzymes (Shaffer et al., 2008).
Pharmacokinetics in Animals and Humans : Research on a combination of compounds, including those structurally similar to N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide, has provided insights into their pharmacokinetics in both animals and humans. This research helps in understanding the distribution, metabolism, and elimination of these compounds, aiding in the development of dosage schedules (Kuhne et al., 1976).
Exposure and Risk Assessment
Studies have also focused on assessing the exposure to heterocyclic amines and the associated risks, which can be extrapolated to understand the potential health impacts of related compounds like N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide.
Exposure to Heterocyclic Amines : A comprehensive study on exposure to heterocyclic amines has shown that humans are continuously exposed to these compounds through diet. The research also provided quantitative data on daily exposures, indicating the presence of these carcinogens at levels comparable to other known carcinogens (Wakabayashi et al., 1993).
Biomonitoring of Metabolites : The development of biomonitoring procedures for analyzing and quantifying metabolites in human urine provides valuable tools for assessing human exposure to heterocyclic amines. This research aids in understanding the metabolism of these compounds and the variability in enzymatic activity among individuals (Stillwell et al., 1999).
Environmental Exposure in Children : A study on the environmental exposure to insecticides, including compounds structurally related to heterocyclic amines, in preschool children highlighted the widespread chronic exposure and indicated the importance of understanding exposure levels for the development of public health policies (Babina et al., 2012).
Eigenschaften
Produktname |
N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-2-phenyl-4-quinolinecarboxamide |
|---|---|
Molekularformel |
C28H23N5O3S |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H23N5O3S/c1-18-16-19(2)30-28(29-18)33-37(35,36)22-14-12-21(13-15-22)31-27(34)24-17-26(20-8-4-3-5-9-20)32-25-11-7-6-10-23(24)25/h3-17H,1-2H3,(H,31,34)(H,29,30,33) |
InChI-Schlüssel |
ZKZJBGVZECGCQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-Methylphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1224262.png)
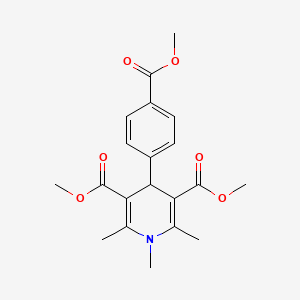
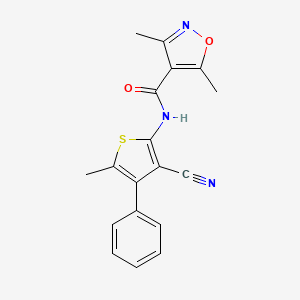
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1224269.png)

![N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-1-piperidinecarboxamide](/img/structure/B1224272.png)
![1-(4-Morpholinyl)-2-[2-(phenylmethylthio)-1-benzimidazolyl]ethanone](/img/structure/B1224275.png)
![4-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]benzamide](/img/structure/B1224277.png)
![5-[(3-Aminoanilino)-oxomethyl]-4-methyl-2-(1-oxobutylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1224278.png)
![Diethyl 3-methyl-5-[[2-(pyridin-2-ylmethylamino)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B1224280.png)
